2-Isocyanato-1,1-dimethoxyethane

Organic Synthesis Polymer Modification Sequential Derivatization

2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) is a liquid organic compound containing two distinct functional groups: an isocyanate (-N=C=O) and a dimethyl acetal moiety. This bifunctional architecture enables sequential and controlled chemical transformations due to the differing reactivity of each group, positioning it as a versatile intermediate in organic synthesis, polymer modification, and materials science applications where staged functionalization is required.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 71189-22-5
Cat. No. B2483966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-1,1-dimethoxyethane
CAS71189-22-5
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESCOC(CN=C=O)OC
InChIInChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3
InChIKeyFCLRDVPREJSWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5): A Bifunctional Isocyanate-Acetal Scaffold for Controlled Sequential Derivatization


2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) is a liquid organic compound containing two distinct functional groups: an isocyanate (-N=C=O) and a dimethyl acetal moiety . This bifunctional architecture enables sequential and controlled chemical transformations due to the differing reactivity of each group, positioning it as a versatile intermediate in organic synthesis, polymer modification, and materials science applications where staged functionalization is required . The compound exhibits a predicted boiling point of 139.3±30.0 °C and a density of 1.04±0.1 g/cm³ .

Why Generic Isocyanates or Acetals Cannot Replace 2-Isocyanato-1,1-dimethoxyethane: The Consequence of Orthogonal Functionality


In-class compounds such as monofunctional isocyanates (e.g., phenyl isocyanate) or simple acetals (e.g., dimethyl acetal) lack the bifunctional orthogonal reactivity that defines 2-isocyanato-1,1-dimethoxyethane's utility. Substituting this compound with a generic monoisocyanate or a standalone acetal necessitates a complete re-engineering of the synthetic sequence, often requiring additional protection/deprotection steps and compromising the staged, site-selective functionalization enabled by the target compound's intrinsic dual-group architecture . Similarly, other bifunctional analogs like 3-isocyanatopropyltriethoxysilane (IPTS) incorporate a silane group that directs the molecule toward inorganic surface modification rather than the purely organic, hydrolytically controlled acetal transformation pathway characteristic of 2-isocyanato-1,1-dimethoxyethane [1].

Quantitative Differentiation of 2-Isocyanato-1,1-dimethoxyethane: A Comparative Evidence Guide for Procurement Decisions


Bifunctional Orthogonality vs. Monofunctional Isocyanates: Enabling Staged Sequential Functionalization Without Protection-Deprotection Steps

2-Isocyanato-1,1-dimethoxyethane possesses two distinct reactive groups—an isocyanate and a dimethyl acetal—with fundamentally different reactivity profiles that enable orthogonal, staged functionalization . In contrast, monofunctional isocyanates such as phenyl isocyanate (PhNCO) possess only a single reactive isocyanate group (electrophilicity parameter E = -15.38), providing no capacity for sequential orthogonal derivatization without additional protection-deprotection sequences [1]. The acetal group in 2-isocyanato-1,1-dimethoxyethane remains inert under standard isocyanate reaction conditions (reaction with alcohols, amines, or thiols) but can be subsequently hydrolyzed under mild acidic conditions to liberate a reactive aldehyde, enabling a second, independent functionalization event .

Organic Synthesis Polymer Modification Sequential Derivatization

Differentiation from Isocyanatosilanes: Purely Organic Acetal Hydrolysis vs. Silane-Mediated Inorganic Surface Bonding

2-Isocyanato-1,1-dimethoxyethane is structurally and functionally distinct from bifunctional isocyanatosilanes such as 3-isocyanatopropyltriethoxysilane (IPTS; CAS 24801-88-5) [1][2]. While both compounds contain an isocyanate group capable of reacting with nucleophiles (e.g., alcohols, amines) to form urethane or urea linkages, their second functional group dictates entirely different ultimate applications. IPTS contains a triethoxysilane group (-Si(OEt)₃) that hydrolyzes in the presence of moisture to form silanol groups (-Si-OH), which subsequently condense to form siloxane networks or bond to inorganic surfaces such as glass, metal oxides, or silica fillers [1]. In contrast, 2-isocyanato-1,1-dimethoxyethane contains a dimethyl acetal group that undergoes acid-catalyzed hydrolysis to yield an aldehyde functionality, enabling entirely organic-phase transformations without incorporation of silicon .

Polymer Chemistry Surface Modification Crosslinking

Acetal Hydrolysis Rate Differentiation: Slower Hydrolysis of Non-Chlorinated Acetals vs. Chlorinated Analogs

The dimethyl acetal moiety in 2-isocyanato-1,1-dimethoxyethane is a non-chlorinated acetal. Class-level hydrolysis studies on structurally related acetal compounds have established a clear reactivity order for acid-catalyzed hydrolysis: non-chlorinated acetals hydrolyze faster than monochloro acetals, which in turn hydrolyze faster than dichloro acetals [1]. Specifically, the hydrolysis rate order for acetals containing zero, one, or two chlorine atoms is non-chlorinated > monochloro > dichloro, which is the inverse of the trend observed for acetamides [1]. This class-level inference indicates that 2-isocyanato-1,1-dimethoxyethane's non-chlorinated acetal group will hydrolyze more rapidly under acidic conditions than its chlorinated analogs, providing a predictable and tunable kinetic window for staged deprotection.

Reaction Kinetics Acetal Hydrolysis Controlled Release

Isocyanate Electrophilicity Benchmarking: Aliphatic vs. Aromatic Reactivity Contextualization

The isocyanate group in 2-isocyanato-1,1-dimethoxyethane is aliphatic (alkyl-attached) rather than aromatic. Quantitative electrophilicity studies of isocyanates have established that aromatic isocyanates are substantially more electrophilic than aliphatic isocyanates [1][2]. For reference, phenyl isocyanate (PhNCO, aromatic) has an experimentally determined electrophilicity parameter of E = -15.38, while tosyl isocyanate (TsNCO, electron-deficient) has E = -7.69 [2]. Aliphatic isocyanates, such as the one in 2-isocyanato-1,1-dimethoxyethane, exhibit lower electrophilicity (more negative E values), translating to milder reactivity and greater chemoselectivity in complex reaction environments [3]. Class-level analysis shows that the reactivity order for isocyanates is aromatic > primary aliphatic > secondary aliphatic, with steric hindrance at the -NCO group further reducing reactivity [3].

Reaction Kinetics Isocyanate Reactivity Electrophilicity

Procurement-Specific Purity Benchmark: 95% Minimum Purity Specification for Research Applications

Commercial suppliers of 2-isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) consistently specify a minimum purity of 95% for research-grade material . This purity specification is standard across multiple vendors including AKSci (Cat. Y1562) and Fluorochem (Cat. F521234), with the material supplied as a liquid requiring storage in an inert atmosphere at 2-8°C to maintain stability . In contrast, structurally related isocyanatosilanes such as IPTS are commercially available at higher minimum purity specifications (e.g., ≥98.0% active component) [1], reflecting the different market segments and application requirements for these compound classes.

Quality Control Procurement Specification Research Reagent

Cost and Availability Differentiation: Premium Niche Reagent vs. Commodity Isocyanate Intermediates

2-Isocyanato-1,1-dimethoxyethane occupies a distinct procurement niche as a specialty bifunctional reagent with limited commercial availability and premium pricing. Representative pricing from Fluorochem (UK) indicates £204.00 for 250 mg and £570.00 for 1 g (approximately £570/g at the 1 g scale) . In contrast, commodity monofunctional isocyanates such as phenyl isocyanate are available at significantly lower cost per gram due to high-volume industrial production. Similarly, bifunctional isocyanatosilanes like IPTS are produced at industrial scale for adhesive and sealant applications, resulting in lower unit costs [1]. The premium pricing of 2-isocyanato-1,1-dimethoxyethane reflects its specialized application space and lower production volume rather than inherent synthetic complexity.

Procurement Economics Supply Chain Specialty Reagent

Optimal Application Scenarios for 2-Isocyanato-1,1-dimethoxyethane Based on Quantitative Differentiation Evidence


Staged Bifunctional Polymer Modification: Isocyanate-Mediated Attachment Followed by Acetal Hydrolysis for Aldehyde Introduction

In post-polymerization modification strategies, 2-isocyanato-1,1-dimethoxyethane enables a clean two-step functionalization sequence. The isocyanate group reacts first with pendant hydroxyl or amine groups on a polymer backbone to form stable urethane or urea linkages, covalently attaching the acetal-bearing moiety . Subsequently, mild acid-catalyzed hydrolysis of the dimethyl acetal group liberates an aldehyde functionality, which can then be used for further derivatization (e.g., oxime formation, reductive amination) or as a reactive handle for conjugation to biomolecules [1]. This orthogonal reactivity eliminates the need for separate protection-deprotection steps that would be required if using monofunctional isocyanates. The non-chlorinated acetal group hydrolyzes faster than chlorinated acetals, enabling shorter reaction times and milder conditions for aldehyde release .

Synthesis of Asymmetrically Functionalized Small Molecules Without Silicon Contamination

For the synthesis of pharmaceutical intermediates or biologically active small molecules where silicon residues are strictly prohibited, 2-isocyanato-1,1-dimethoxyethane provides a purely organic bifunctional scaffold . Unlike isocyanatosilanes such as IPTS, which introduce silicon atoms that can persist as impurities and potentially interfere with biological assays or regulatory compliance, the target compound yields only organic products upon hydrolysis (the acetal group converts to an aldehyde with loss of methanol) [1]. The aliphatic isocyanate group exhibits milder reactivity compared to aromatic isocyanates, reducing the risk of uncontrolled side reactions when working with polyfunctional substrates containing multiple nucleophilic sites [2].

Controlled Aldehyde Release in Multi-Step Organic Synthesis

In complex total synthesis routes requiring the temporal separation of isocyanate chemistry from aldehyde chemistry, 2-isocyanato-1,1-dimethoxyethane serves as a latent aldehyde equivalent. The dimethyl acetal group remains stable under the conditions typically employed for isocyanate reactions (reaction with alcohols, amines, or thiols in anhydrous media), allowing the isocyanate group to be fully exploited first . Subsequent acid-catalyzed hydrolysis releases the aldehyde for late-stage functionalization. The non-chlorinated acetal group hydrolyzes faster than monochloro or dichloro acetals, providing a predictable kinetic window that can be tuned by adjusting acid concentration and temperature [1]. This staged reactivity profile is particularly valuable when the aldehyde functionality would be incompatible with earlier synthetic steps.

Academic and Early-Stage Research Requiring Validated Purity and Reproducibility

For academic laboratories and early-stage industrial research where reproducibility and reliable starting material quality are paramount, procurement of 2-isocyanato-1,1-dimethoxyethane with a minimum purity specification of 95% from established suppliers ensures consistent experimental outcomes [1]. The premium cost of this specialty reagent (£204.00/250 mg; £570.00/1 g from Fluorochem) must be balanced against the synthetic efficiency gains of orthogonal functionality, but for exploratory research where time and step-count reduction are prioritized over material cost optimization, this bifunctional scaffold offers a compelling value proposition . Storage under inert atmosphere at 2-8°C is required to maintain stability and preserve the integrity of the isocyanate group [2].

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